4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a chemical compound with the molecular formula C9H8ClNO. It is a pyridine derivative that features a chloro substituent at the 4-position and a prop-2-yn-1-yloxy methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine typically involves the reaction of 4-chloropyridine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Aldehydes or carboxylic acids from oxidation
- Alcohols or amines from reduction
Scientific Research Applications
4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects .
Comparison with Similar Compounds
- 4-Chloro-2-((prop-2-yn-1-yloxy)phenyl)methanone
- 4-Chloro-2-((prop-2-yn-1-yloxy)benzylidene)benzohydrazide
Comparison: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-2-(prop-2-ynoxymethyl)pyridine |
InChI |
InChI=1S/C9H8ClNO/c1-2-5-12-7-9-6-8(10)3-4-11-9/h1,3-4,6H,5,7H2 |
InChI Key |
TYFSGTIYZDLKPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.